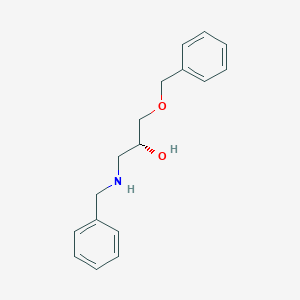

(R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol

Description

(R)-1-(Benzylamino)-3-(Benzyloxy)propan-2-ol is a chiral secondary amine-containing polyol derivative with a molecular weight of 285.35 g/mol (C₁₇H₂₁NO₂). It features a stereogenic center at the C2 position (R-configuration), a benzyl-protected amino group, and a benzyl ether moiety. This compound is synthesized via nucleophilic ring-opening of epoxides with benzylamine derivatives, as demonstrated in the preparation of structurally related compounds . Its applications span medicinal chemistry, particularly as an intermediate in antimicrobial agents and peptidomimetics targeting viral proteases .

Key physicochemical properties include:

Properties

IUPAC Name |

(2R)-1-(benzylamino)-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-17(12-18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWDXIHJXAZLIR-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(COCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](COCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and benzyl alcohol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzylamine with an epoxide, such as glycidol.

Final Product: The intermediate is then reacted with benzyl alcohol under specific conditions to yield ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol.

Industrial Production Methods

In an industrial setting, the production of ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(benzylamino)-3-(benzyloxy)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzylamino and benzyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine derivatives.

Scientific Research Applications

®-1-(benzylamino)-3-(benzyloxy)propan-2-ol has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, while the benzyloxy group may influence the compound’s solubility and bioavailability. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Cyclohexyl-BzO derivatives (e.g., compound in ) exhibit antifungal biofilm inhibition, likely due to enhanced steric bulk and lipophilicity . Morpholino substituents (compound 9) increase polarity, favoring solubility but reducing CNS penetration .

Synthetic Efficiency :

- The parent compound achieves a high yield (84%) due to optimized benzylamine-epoxide ring-opening conditions .

- STD-101-D1 requires additional deprotection steps (catalytic hydrogenation), lowering overall yield (78%) .

Biological Relevance :

Biological Activity

(R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure composed of a benzylamino group and a benzyloxy group attached to a propan-2-ol backbone. This configuration endows it with distinctive pharmacological properties due to the presence of both amine and alcohol functional groups, which can participate in various biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The benzylamino moiety may facilitate binding to various biological macromolecules, influencing their activity and leading to therapeutic effects. The benzyloxy group enhances the compound's solubility and bioavailability, further contributing to its efficacy in biological systems.

1. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds indicate that modifications in the structure can lead to enhanced antimicrobial efficacy .

2. Neuroprotective Effects

Research indicates that derivatives of compounds similar to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases, where compounds could potentially mitigate oxidative stress and neuronal damage .

3. Antioxidant Properties

The compound has been suggested to exhibit antioxidant activity, which may help neutralize free radicals and reduce oxidative stress within biological systems. This property is crucial for maintaining cellular health and could have implications in the prevention of various diseases associated with oxidative damage .

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Case Studies

- Antimicrobial Efficacy : A study conducted on O-benzyl derivatives indicated that certain compounds exhibited comparable antimicrobial activity to standard antibiotics like ampicillin at low concentrations . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.

- Neuroprotective Applications : In a model simulating neurodegeneration, derivatives were tested for their ability to cross the blood-brain barrier and exert protective effects on neuronal cells. Results demonstrated that modifications enhancing lipophilicity improved bioavailability in neural tissues .

Q & A

Q. What are the standard synthetic routes for (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via epoxide ring-opening or multicomponent reactions . For example:

- Epoxide route : React (R)-epichlorohydrin derivatives with benzylamine under reflux in polar solvents (e.g., isopropanol) to form the target compound. Reaction conditions (e.g., temperature, stoichiometry) are optimized to enhance stereochemical fidelity and yield .

- Multicomponent approach : Combine benzyloxyacetaldehyde, benzylamine, and isocyanides in a one-pot reaction. Purification involves silica gel chromatography with gradients like n-hexane:EtOAc (1:2) to isolate the product .

| Example Conditions | Yield | Reference |

|---|---|---|

| Reflux with benzylamine (6 hr) | ~84% | |

| Column chromatography (EtOAc/MeOH) | 62% |

Q. What spectroscopic and analytical techniques are used to confirm the structure and stereochemistry of this compound?

Methodological Answer:

- 1H/13C NMR : Analyze chemical shifts to confirm benzyl group integration (δ ~7.3 ppm for aromatic protons) and stereospecific proton coupling (e.g., methine protons at δ ~3.5–4.5 ppm) .

- Optical Rotation : Measure [α]20D values (e.g., +42.0 in MeOH) to verify enantiomeric identity .

- Elemental Analysis : Validate empirical formulas (e.g., C, 75.12%; H, 8.70%) against theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Handling : Use gloves, fume hoods, and static-control measures to avoid skin contact or electrostatic ignition .

Advanced Questions

Q. What strategies enhance enantiomeric purity during synthesis, and how are they validated?

Methodological Answer:

- Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) to direct stereoselective epoxide ring-opening .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers .

- Validation : Compare experimental [α]20D values with literature data and calculate enantiomeric excess (ee) via NMR with chiral shift reagents .

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial effects?

Methodological Answer:

- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying benzyl substituents) and compare bioactivity to identify critical functional groups .

Q. How should contradictory data between computational predictions and experimental results (e.g., NMR shifts, reactivity) be resolved?

Methodological Answer:

- Computational Refinement : Re-optimize density functional theory (DFT) models using solvent corrections (e.g., PCM for MeOH) to align predicted/observed NMR shifts .

- Experimental Replication : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental artifacts .

Q. What regulatory guidelines apply to in vivo toxicity testing of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.